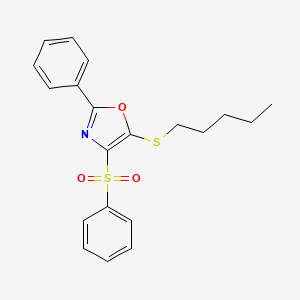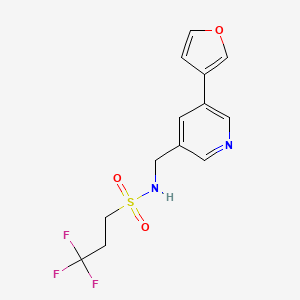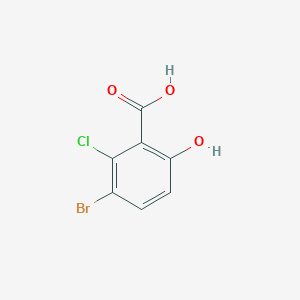![molecular formula C8H18Cl2N2 B2758017 (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride CAS No. 2307753-89-3](/img/structure/B2758017.png)
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride is a bicyclic compound that features a unique diazabicyclo structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride typically involves a [3+2] cycloaddition reaction. This reaction can be carried out using azomethine ylides, which are generated in situ from aldehydes and amines, and activated alkenes. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The cycloaddition is followed by reduction and lactamization steps to yield the desired diazabicyclo compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial formation of the bicyclic core through cycloaddition, followed by purification and conversion to the dihydrochloride salt. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various substituted diazabicyclo derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism by which (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride exerts its effects involves binding to specific molecular targets such as orexin receptors, serotonin transporters, and dopamine transporters. This binding can modulate the activity of these receptors and transporters, leading to changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride: This is a stereoisomer of the compound and has similar biological activities.
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure and are studied for their anticancer and catalytic properties.
Uniqueness
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for various biological targets. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships.
Properties
IUPAC Name |
(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZOQOFNZUCRPB-OXOJUWDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCC(C1)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2CC[C@H](C1)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
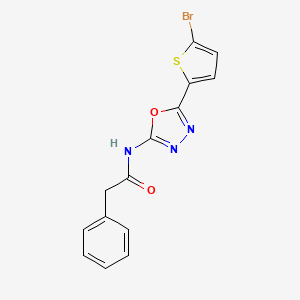
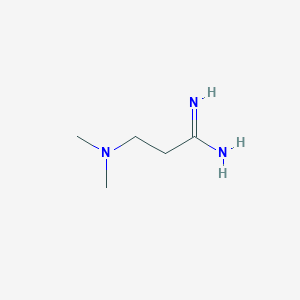
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2757937.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)
![1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2757942.png)

![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)
![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)
